3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
Description
This compound features a coumarin (2H-chromen-2-one) scaffold substituted with a methoxy group at position 5. At position 3, a 1,2,4-oxadiazole ring is attached, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The oxadiazole ring contributes to rigidity and metabolic stability, common in drug-like molecules .
Properties
IUPAC Name |
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O5/c1-24-12-5-3-10-7-13(19(23)26-16(10)9-12)18-21-17(22-27-18)11-4-6-15(25-2)14(20)8-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQUQAYBKXIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3-fluoro-4-methoxybenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with chromen-2-one: The oxadiazole intermediate is then coupled with 7-methoxychromen-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological pathways.
Interfering with cellular processes: Modulating cellular processes such as cell cycle progression, apoptosis, or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
E594-0244: 3-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-methoxy-2H-chromen-2-one
- Structural Difference: The 3-fluoro-4-methoxyphenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl group.
- Impact: The dimethylamino group is strongly electron-donating, increasing solubility compared to the fluoro-methoxy substituent. Molecular weight: 363.37 g/mol (C₂₀H₁₇N₃O₄) vs. ~379.34 g/mol (estimated for the target compound). Biological Relevance: The dimethylamino group may enhance interactions with hydrophobic pockets in enzymes or receptors .
7-Methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one
- Structural Difference : The 3-fluoro-4-methoxyphenyl group is replaced with a 4-(trifluoromethyl)phenyl group.
- Molecular weight: ~413.33 g/mol (C₁₉H₁₄F₃N₃O₄) vs. the target compound’s ~379.34 g/mol. Lipophilicity: The CF₃ group increases logP, which could affect pharmacokinetics .
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
- Structural Difference : The coumarin core is replaced with a methylamine group.
- Impact: Reduced molecular complexity and weight (273.70 g/mol, C₁₁H₁₂FN₃O₂·HCl). Potential Applications: The primary amine may enable salt formation, improving solubility for intravenous formulations .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s fluorine and methoxy groups may require specialized fluorination and protection/deprotection steps, whereas E594-0244’s dimethylamino group can be introduced via Buchwald-Hartwig coupling .
- Crystallography : Compounds with oxadiazole rings (e.g., ) often form stable crystals, aiding in X-ray structure determination using programs like SHELXL .
- Biological Activity : While direct activity data are absent in the evidence, substituent trends suggest:
- Electron-withdrawing groups (e.g., CF₃, F) may enhance target binding in enzymes like kinases.
- Electron-donating groups (e.g., NMe₂) could improve solubility for oral bioavailability .
Biological Activity
The compound 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a hybrid molecule that incorporates a chromenone structure and an oxadiazole moiety. This combination is of significant interest due to the biological activities exhibited by both structural components. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole ring in various compounds has been linked to the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Table 1: Summary of Anticancer Activities
| Compound | Target Enzyme | IC50 Value (µM) | Study Reference |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 0.5 | |
| Compound B | HDAC | 0.8 | |
| Compound C | Topoisomerase II | 1.2 |
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Studies indicate that derivatives similar to our compound exhibit minimum inhibitory concentrations (MIC) in the range of 12.5–50 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antimicrobial Efficacy
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies, indicating their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for chronic inflammatory conditions.
Case Studies
-
Case Study on Anticancer Properties
A study conducted on a series of oxadiazole derivatives revealed that compounds bearing electron-withdrawing groups exhibited enhanced anticancer activity due to increased lipophilicity and better interaction with target proteins involved in cancer progression . -
Case Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of various oxadiazole derivatives against E. coli and S. aureus. The study found that modifications at the phenyl ring significantly affected the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
